molecular formula C9H19NO2S B14016043 Butyl piperidino sulfone CAS No. 2588-51-4

Butyl piperidino sulfone

Cat. No.: B14016043
CAS No.: 2588-51-4
M. Wt: 205.32 g/mol
InChI Key: XETREXJCXQMRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl piperidino sulfone is a chemical compound with the molecular formula C9H19NO2S It contains a piperidine ring, a butyl group, and a sulfone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl piperidino sulfone typically involves the reaction of piperidine with butyl sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl piperidino sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The sulfone group can be reduced to sulfides or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Butyl piperidino sulfone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of butyl piperidino sulfone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability. These properties enable this compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Butyl piperidino sulfone can be compared with other similar compounds, such as:

    Piperidine derivatives: Compounds like piperidine itself or N-substituted piperidines, which share the piperidine ring structure but differ in their substituents.

    Sulfone compounds: Compounds like dimethyl sulfone or sulfolane, which contain the sulfone functional group but differ in their overall structure.

Uniqueness

This compound is unique due to the combination of the piperidine ring and the sulfone group, which imparts distinct chemical and biological properties

Properties

CAS No.

2588-51-4

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

1-butylsulfonylpiperidine

InChI

InChI=1S/C9H19NO2S/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h2-9H2,1H3

InChI Key

XETREXJCXQMRND-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.